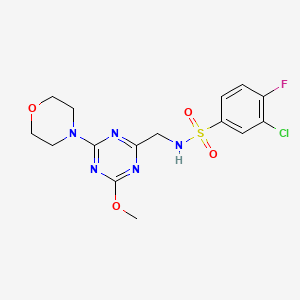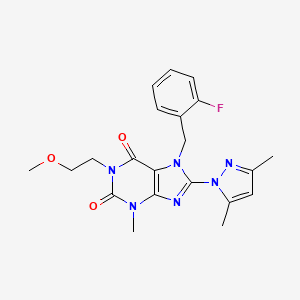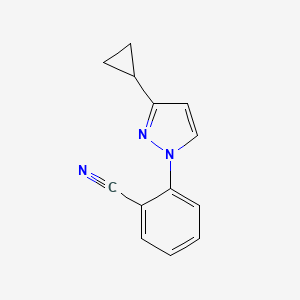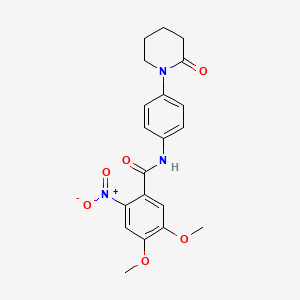![molecular formula C22H19ClN6O2 B2707348 N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide CAS No. 306976-29-4](/img/structure/B2707348.png)
N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide is a useful research compound. Its molecular formula is C22H19ClN6O2 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Evaluation
One notable application of similar compounds to N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide is in antimicrobial research. Compounds with related structures have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of hydrazinothieno[2,3-d]pyrimidine, which is structurally related, exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).
Polymer Synthesis
These compounds also find applications in polymer science. For example, aromatic polyamides with inherent viscosities ranging from 1.08–2.00 dL/g were synthesized using a process involving the reaction of similar chemical structures with various aromatic dicarboxylic acids. Most of these polymers were soluble in aprotic solvents and could form transparent, flexible, and tough films (Yang, Hsiao, & Yang, 1996).
Molecular Docking and In Vitro Screening
In molecular docking and in vitro screening, compounds structurally related to this compound have been used. These compounds have been subjected to in silico molecular docking screenings towards target proteins, revealing moderate to good binding energies. They also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Development of Novel Heterocyclic Compounds
These types of compounds are instrumental in synthesizing novel heterocyclic compounds, such as pyrimidinone and fused pyrimidinone derivatives. Such derivatives have potential applications in various fields including pharmaceuticals (Sharma & Mahajan, 1997).
Anticonvulsant Research
Structurally related compounds have been investigated in the context of anticonvulsant research. The crystal structures of three anticonvulsant enaminones, including one with a chlorophenyl group similar to this compound, have been determined, contributing to the understanding of their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
Mecanismo De Acción
Please consult with a professional researcher or a medicinal chemist for more information. They might have access to more specialized databases or can perform the necessary experimental studies.
Remember, working with chemicals should always be done following the appropriate safety measures, including the use of personal protective equipment and working in a controlled environment. Always refer to the material safety data sheet (MSDS) for information on handling and disposal .
Propiedades
IUPAC Name |
N-[(E)-3-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-15-11-12-24-22(27-15)25-14-19(28-20(30)17-5-3-2-4-6-17)21(31)29-26-13-16-7-9-18(23)10-8-16/h2-14H,1H3,(H,28,30)(H,29,31)(H,24,25,27)/b19-14+,26-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPKQSRBKLAAKT-BBVIKVMVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC=C(C(=O)NN=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N/C=C(\C(=O)N/N=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
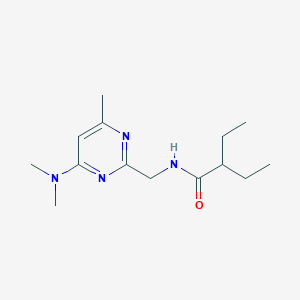

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-ethoxybenzoate](/img/structure/B2707270.png)

![methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2707273.png)
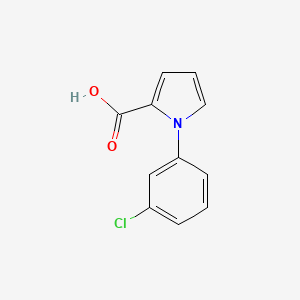

![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2707278.png)
![4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2707279.png)
